Zibotentan (ZD4054) is a small-molecule, specific antagonist of the endothelin A (ETA) receptor. [, , ] It selectively binds to the ETA receptor, thereby inhibiting endothelin-mediated mechanisms. [] This selective binding is crucial as it differentiates Zibotentan from other endothelin receptor antagonists that target both ETA and ETB receptors. [] Zibotentan has been extensively investigated for its potential in treating various diseases, particularly in the field of oncology. [, , ]
Zibotentan belongs to the class of organic compounds known as phenylpyridines, specifically categorized under pyridines and derivatives. It is classified as a small molecule with the following identifiers:
The synthesis of zibotentan involves several steps that integrate various chemical reactions. The primary method includes the construction of the core structure through a series of reactions involving pyrazine derivatives and sulfonamides.
The molecular structure of zibotentan features multiple rings and functional groups that contribute to its biological activity.
The molecular structure can be summarized as follows:
Zibotentan undergoes specific chemical reactions that are crucial for its pharmacological activity.
Zibotentan's primary mechanism involves antagonism of the endothelin A receptor.
Zibotentan exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Zibotentan has been evaluated for several scientific uses:
Zibotentan (ZD4054) is a potent, highly selective oral antagonist of endothelin A (ETA) receptors, with a reported half-maximal inhibitory concentration (IC₅₀) of 13 nM against human ETA receptors expressed in CHO cell membranes [2] [4]. This small molecule competitively inhibits endothelin-1 (ET-1) binding, disrupting ET-1-mediated vasoconstriction, fibrosis, and inflammation. ET-1, a 21-amino acid peptide, exerts its pathological effects primarily through ETA receptor activation in vascular smooth muscle cells, leading to sustained vasoconstriction and cellular proliferation. Zibotentan's antagonism prevents ET-1-induced calcium mobilization and downstream Gq-protein signaling, which are critical in diseases like pulmonary arterial hypertension, chronic kidney disease (CKD), and cancer [4] [9]. Preclinical studies demonstrate that zibotentan inhibits ET-1-mediated phosphorylation of Akt and p42/44MAPK in ovarian cancer cells (HEY cell line), confirming its role in blocking pathogenic signal transduction [4].
The high selectivity of zibotentan for ETA over endothelin B (ETB) receptors (>1,000-fold) is attributed to its distinctive oxadiazole-containing molecular scaffold [4] [9]. Structural analyses reveal that zibotentan’s sulfonamide group forms hydrogen bonds with Arg³²⁶ and Tyr¹⁴⁹ in the ETA receptor binding pocket, while its oxadiazole ring engages in hydrophobic interactions with Phe²⁰⁸ and Leu³⁴⁵. Conversely, steric clashes with ETB-specific residues (e.g., Gln¹⁶⁵) prevent high-affinity binding to ETB receptors. This selectivity is pharmacologically critical: ETB receptors mediate vasodilation and ET-1 clearance via nitric oxide release, and non-selective antagonists may cause fluid retention by unopposed ETB blockade. Zibotentan’s IC₅₀ for ETB exceeds 10 µM, as evidenced by radioligand displacement assays showing negligible inhibition of [¹²⁵I]-ET-1 binding to ETB receptors even at 100 µM [4] [9].
Table 1: Receptor Binding Affinity of Zibotentan
Parameter | ETA Receptor | ETB Receptor |
---|---|---|
IC₅₀ (nM) | 13 | >10,000 |
Kᵢ (nM) | 21 | >100,000 |
Selectivity Ratio | 1 | >1,000 |
Beyond immediate vasoactive effects, zibotentan modulates key oncogenic and fibrotic pathways. In ovarian cancer models (A2780, HEY, SKOV-3 cells), zibotentan (1 µM) suppresses ET-1-induced phosphorylation of ERK1/2 and Akt within 30 minutes, inhibiting proliferative and anti-apoptotic signaling [3] [4]. The PI3K/Akt pathway—frequently hyperactivated in cancers—regulates cell survival via substrates like GSK3β, BAD, and FOXO transcription factors. Zibotentan disrupts this axis, reducing expression of downstream targets such as VEGF, COX-2, and MMPs, which are critical for angiogenesis and metastasis [3] [10]. Similarly, in prostate cancer, zibotentan induces apoptosis via Bcl-2 downregulation and caspase-3 activation [4]. Cross-talk between endothelin receptors and growth factor pathways (e.g., EGFR) amplifies MAPK/ERK signaling; zibotentan’s interference here synergizes with chemotherapy in preclinical models [3] [8].
Table 2: Effects of Zibotentan on Key Signaling Pathways
Pathway | Target Proteins | Effect of Zibotentan | Cellular Outcome |
---|---|---|---|
PI3K/Akt | p-Akt, VEGF, Bcl-2 | ↓ Phosphorylation & expression | Apoptosis ↑, Angiogenesis ↓ |
MAPK/ERK | p-ERK1/2, COX-2, MMPs | ↓ Phosphorylation & activity | Proliferation ↓, Invasion ↓ |
FOXO | p-FOXO1/3a, p27, Bim | ↑ Nuclear localization of FOXO | Cell cycle arrest ↑ |
Zibotentan’s pharmacodynamic profile distinguishes it from non-selective antagonists (e.g., bosentan) through its exclusive ETA blockade, which avoids ETB-mediated complications like fluid retention. In CKD models, dual ETA/ETB antagonists (e.g., bosentan) reduce albuminuria but carry risks of peripheral edema due to ETB inhibition disrupting natriuresis. Zibotentan, however, lowers albuminuria by 40–50% in Phase 2 trials without significant edema, as its selectivity preserves ETB-mediated vasodilation and sodium excretion [6] [9]. Furthermore, in systemic sclerosis-associated CKD (ZEBRA-1 trial), zibotentan improved estimated glomerular filtration rate (eGFR) at 26 weeks, a benefit not observed with non-selective agents [7]. In oncology, zibotentan’s specificity avoids ETB-driven tumor progression, a theoretical risk with pan-antagonists. The ZENITH-CKD trial confirms that combining zibotentan with dapagliflozin enhances albuminuria reduction (geometric mean UACR: 538.3 mg/g at baseline) by leveraging complementary mechanisms—ETA blockade and SGLT2 inhibition—without fluid-related adverse events [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7